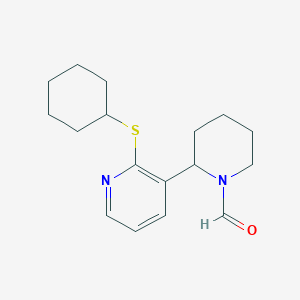
(5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-chlorophényl)-1H-1,2,4-triazol-3-yl)(4-fluorophényl)méthanamine est un composé chimique qui appartient à la classe des dérivés du triazole. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5-(2-chlorophényl)-1H-1,2,4-triazol-3-yl)(4-fluorophényl)méthanamine implique généralement les étapes suivantes :
Formation du cycle triazole : Cela peut être réalisé par une réaction de cyclisation impliquant un dérivé de l’hydrazine et un nitrile approprié.
Réactions de substitution :
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthanamine, conduisant à la formation d’oxydes ou d’imines correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle triazole ou les substituants aromatiques.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire au niveau des cycles aromatiques ou du cycle triazole.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des imines ou des oxydes, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels.
4. Applications de recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou antifongiques.
Médecine : Recherché pour son potentiel en tant qu’agent pharmaceutique, en particulier dans le traitement de maladies où les dérivés du triazole ont montré une efficacité.
Industrie : Peut être utilisé dans le développement d’agrochimiques ou d’autres produits industriels.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: May be used in the development of agrochemicals or other industrial products.
Mécanisme D'action
Le mécanisme d’action de (5-(2-chlorophényl)-1H-1,2,4-triazol-3-yl)(4-fluorophényl)méthanamine dépendrait de sa cible biologique spécifique. Généralement, les dérivés du triazole peuvent interagir avec des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Les cibles moléculaires pourraient inclure :
Enzymes : Inhibition des enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison aux récepteurs pour moduler les voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
(5-phényl-1H-1,2,4-triazol-3-yl)(4-fluorophényl)méthanamine : Structure similaire mais sans le groupe 2-chlorophényl.
(5-(2-chlorophényl)-1H-1,2,4-triazol-3-yl)(4-méthylphényl)méthanamine : Structure similaire mais possède un groupe méthyle au lieu d’un atome de fluor.
Unicité
La présence à la fois de groupes 2-chlorophényl et 4-fluorophényl dans (5-(2-chlorophényl)-1H-1,2,4-triazol-3-yl)(4-fluorophényl)méthanamine peut conférer des propriétés biologiques uniques, telles qu’une affinité de liaison accrue à certaines cibles ou des propriétés pharmacocinétiques améliorées.
Propriétés
Formule moléculaire |
C15H12ClFN4 |
|---|---|
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-12-4-2-1-3-11(12)14-19-15(21-20-14)13(18)9-5-7-10(17)8-6-9/h1-8,13H,18H2,(H,19,20,21) |
Clé InChI |
FAERXYISUOOTEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



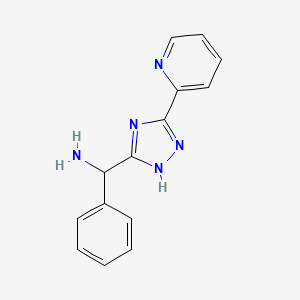
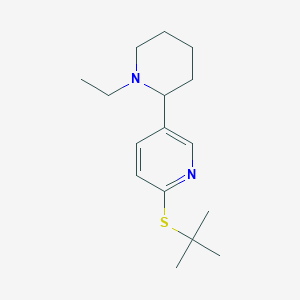


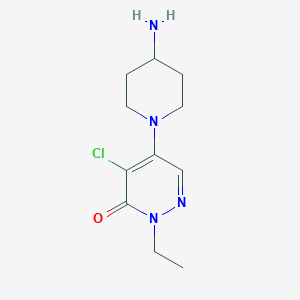
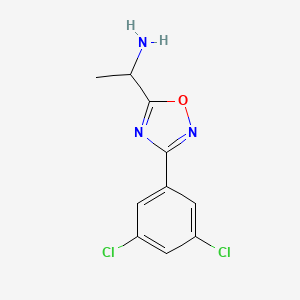
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

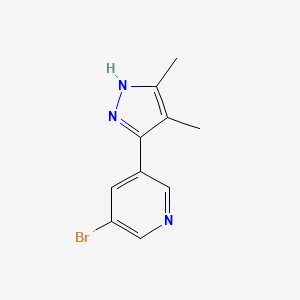
![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
